Lorpucitinib - 2230282-02-5

Lorpucitinib

Catalog Number: EVT-273734
CAS Number: 2230282-02-5
Molecular Formula: C22H28N6O2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lorpucitinib is an orally bioavailable pan-inhibitor of the Janus associated-kinases (JAKs), with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, lorpucitinib works in the gastrointestinal (GI) tract where it targets, binds to and inhibits the activity of the JAKs, thereby disrupting JAK-signal transducer and activator of transcription (STAT) signaling pathways and the phosphorylation of STAT proteins. This may inhibit the release of pro-inflammatory cytokines and chemokines, reducing inflammatory responses and preventing inflammation-induced damage. The Janus kinase family of non-receptor tyrosine kinases, which includes tyrosine-protein kinase JAK1 (Janus kinase 1; JAK1), tyrosine-protein kinase JAK2 (Janus kinase 2; JAK2), tyrosine-protein kinase JAK3 (Janus kinase 3; JAK3) and non-receptor tyrosine-protein kinase TYK2 (tyrosine kinase 2), plays a key role in cytokine signaling and inflammaton.
Source and Classification

Lorpucitinib was developed as part of research into small molecule inhibitors of the Janus kinase family, particularly focusing on enhancing selectivity and reducing off-target effects. It falls under the category of targeted therapies aimed at modulating immune responses and has been investigated for its efficacy in various clinical settings, especially in conditions like rheumatoid arthritis and other inflammatory disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lorpucitinib involves several key steps, utilizing advanced organic synthesis techniques. The initial stages include the formation of key intermediates through reactions involving pyridin-2-yl-acetate and 1-amino-2-methylpropan-2-ol. The process typically employs solvents such as dimethylacetamide and dioxane, with reactions conducted under controlled temperatures to optimize yield.

  1. Step 1: The reaction mixture containing pyridin-2-yl-acetate is heated to facilitate the formation of an intermediate.
  2. Step 2: Following cooling, the product undergoes extraction with ethyl acetate, followed by purification steps including drying over anhydrous magnesium sulfate.
  3. Final Steps: The compound is further processed through hydrolysis and other transformations to yield Lorpucitinib with high purity (up to 99% yield) as a yellow foam .
Molecular Structure Analysis

Structure and Data

Lorpucitinib's molecular formula is C17H22N4O3C_{17}H_{22}N_4O_3, featuring a complex arrangement that includes a pyridine ring, an amide group, and various aliphatic chains. The three-dimensional structure reveals its interaction sites crucial for binding to the target kinases.

  • Molecular Weight: Approximately 342.38 g/mol
  • Key Functional Groups: Amide, hydroxyl, and aromatic rings contribute to its biological activity.

The structural data indicates that Lorpucitinib binds selectively to the ATP-binding site of Janus kinases, inhibiting their activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Lorpucitinib undergoes various chemical reactions during its synthesis, primarily including:

  • Nucleophilic Substitution: Key in forming the amide bonds that characterize its structure.
  • Hydrolysis Reactions: Involved in converting intermediates into the final active compound.
  • Solvent Extraction: Essential for purifying the compound from reaction mixtures.

These reactions are optimized through careful control of temperature, pH, and solvent choice to maximize yield and purity .

Mechanism of Action

Process and Data

Lorpucitinib exerts its pharmacological effects by selectively inhibiting Janus kinase 1 and Janus kinase 2. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-6 and interferon-gamma, which are pivotal in inflammatory processes.

  1. Binding Affinity: The compound demonstrates a high binding affinity with an IC50 value of approximately 7.4×109M7.4\times 10^{-9}M for Janus kinase 1.
  2. Functional Impact: By blocking these kinases, Lorpucitinib reduces cytokine signaling, leading to decreased inflammation and modulation of immune responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Yellow foam
  • Solubility: Soluble in organic solvents like ethyl acetate; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under normal laboratory conditions but sensitive to moisture.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

These properties are crucial for determining formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Lorpucitinib is primarily investigated for its therapeutic potential in:

  • Autoimmune Diseases: Its ability to inhibit Janus kinases makes it suitable for treating conditions like rheumatoid arthritis.
  • Oncology: Research is ongoing into its efficacy against certain cancers where Janus kinases play a role in tumor growth and immune evasion.

The compound's targeted action allows for reduced side effects compared to traditional therapies, making it a promising candidate in modern pharmacotherapy .

Properties

CAS Number

2230282-02-5

Product Name

Lorpucitinib

IUPAC Name

2-[3-[4-(cyanomethyl)cyclohexyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]-N-(2-hydroxy-2-methylpropyl)acetamide

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C22H28N6O2/c1-22(2,30)13-26-19(29)11-18-27-17-12-25-21-16(8-10-24-21)20(17)28(18)15-5-3-14(4-6-15)7-9-23/h8,10,12,14-15,30H,3-7,11,13H2,1-2H3,(H,24,25)(H,26,29)

InChI Key

NJKMSBSVJSQUBU-UHFFFAOYSA-N

SMILES

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O

Solubility

Soluble in DMSO

Canonical SMILES

CC(C)(CNC(=O)CC1=NC2=CN=C3C(=C2N1C4CCC(CC4)CC#N)C=CN3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.